molecular formula C7H12N2O3 B8680826 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid

2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid

Cat. No.: B8680826
M. Wt: 172.18 g/mol
InChI Key: PPYMICPYTNFFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is a heterocyclic organic compound. It features a tetrahydropyrimidine ring with a methyl group at the third position, a keto group at the second position, and an acetic acid moiety attached to the nitrogen atom at the first position. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid typically involves the cyclization of appropriate precursors One possible route could involve the condensation of a β-keto ester with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetic acid moiety or the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or enzyme inhibitor.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Oxotetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.

    Pyrimidine-2,4-diones: Compounds with a similar core structure but different functional groups.

Uniqueness

2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid

InChI

InChI=1S/C7H12N2O3/c1-8-3-2-4-9(7(8)12)5-6(10)11/h2-5H2,1H3,(H,10,11)

InChI Key

PPYMICPYTNFFKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.090 g (0.39 mmol) of tert-butyl (3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate from step B above in 4 mL of anhydrous dichloromethane was added 1 mL of TFA. The resulting mixture was stirred at ambient temperature for 6 h then evaporated to dryness in vacuo to afford the title compound as an off-white gum (0.68 g, 99%). LC-MS: m/z (ES) 173 (MH)+.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 0.090 g (0.39 mmol) of tert-butyl (3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate from step B above in 4 mL of anhydrous dichloromethane was added 1 mL of TFA. The resulting mixture was stirred at ambient temperature for 6 h then evaporated to dryness in vacuo to afford the title compound as an off-white gum (0.68 g, 99%). LC-MS: m/z (ES) 173 (MH)+.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
99%

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